molecular formula C8H8O4 B1333603 3,5-Dihydroxy-4-methylbenzoic acid CAS No. 28026-96-2

3,5-Dihydroxy-4-methylbenzoic acid

Cat. No. B1333603
CAS RN: 28026-96-2
M. Wt: 168.15 g/mol
InChI Key: KMRRXSZDSGYLCD-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-4-methylbenzoic acid is a compound that is closely related to various dihydroxybenzoic acid derivatives, which are often studied for their electrochemical properties and potential applications in organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds such as 3,4-dihydroxybenzoic acid and its derivatives have been investigated for their reactivity and potential in forming new chemical structures through electrochemical processes .

Synthesis Analysis

The synthesis of compounds related to 3,5-dihydroxy-4-methylbenzoic acid often involves multi-step reactions with controlled conditions to introduce specific functional groups. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a polysubstituted aromatic carboxylic acid, was achieved from ethyl 2-pentenoate and ethyl acetoacetate in a five-step process with a 41% overall yield . Similarly, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized with a 63.7% overall yield by bromination of 2,6-di-tert-butyl-4-methylphenol followed by oxidation .

Molecular Structure Analysis

The molecular structure of dihydroxybenzoic acid derivatives is characterized by the presence of hydroxyl and carboxyl groups, which are key in forming hydrogen bonds and determining the reactivity of these compounds. For example, the molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds revealed various hydrogen bonding patterns and supramolecular assemblies . The crystal structure of the methyl ester of a related compound showed strong intramolecular hydrogen bonds that fixed the orientation of the carbonyl groups .

Chemical Reactions Analysis

Dihydroxybenzoic acid derivatives undergo a variety of chemical reactions, including electrochemical oxidation which can lead to the formation of new compounds. The electrochemical study of 3,4-dihydroxybenzoic acid in the presence of nucleophiles demonstrated the conversion of the acid to benzofuran derivatives through a Michael addition reaction under electro-decarboxylation . Another study showed the conversion of 3,4-dihydroxybenzoic acid to coumestan derivatives using a similar electrochemical approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroxybenzoic acid derivatives are influenced by their functional groups and molecular structure. The hydrated salts of 3,5-dihydroxybenzoic acid with organic diamines exhibited hydrogen-bonded supramolecular structures in two and three dimensions, which are crucial for understanding the solubility and reactivity of these compounds . The crystal structure of octyl gallate, a trihydroxybenzoic acid derivative, showed a head-to-head bilayer molecular packing with strong intra- and intermolecular hydrogen bonds .

Scientific Research Applications

  • Summary of the Application : 3,5-Dihydroxy-4-methylbenzoic acid is used in the creation of polyester thin-film composite reverse osmosis membranes for desalination and water purification . These membranes are a promising alternative to traditional polyamide films, which have excellent water permeability and salt rejection but suffer from poor chlorine resistance, high fouling propensity, and low boron rejection .
  • Methods of Application or Experimental Procedures : The polyester membrane is created using co-solvent–assisted interfacial polymerization to react 3,5-dihydroxy-4-methylbenzoic acid with trimesoyl chloride . The resulting membrane exhibits substantial water permeability, high rejection for sodium chloride and boron, and complete resistance toward chlorine .
  • Results or Outcomes : The polyester membrane created using 3,5-dihydroxy-4-methylbenzoic acid exhibits substantial water permeability, high rejection for sodium chloride and boron, and complete resistance toward chlorine . The ultrasmooth, low-energy surface of the membrane also prevents fouling and mineral scaling compared with polyamide membranes .

Safety And Hazards

3,5-Dihydroxy-4-methylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dihydroxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRRXSZDSGYLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372708
Record name 3,5-Dihydroxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydroxy-4-methylbenzoic acid

CAS RN

28026-96-2
Record name 3,5-Dihydroxy-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28026-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,6-Dibromo-3,5-dihydroxy-4[(dimethylamino) methylene]-benzoic Acid (1 mmol) in 2.5 mL of 3 N NaOH under nitrogen was added 0.345 g of Raney nickel in portions over a period of 1 h. The mixture was then stirred at 25° C. for about 12 h and filtered. The filter cake was washed with water (2×5 mL), and the combined filtrates were acidified to a pH of 1 with concentrated HCl to give a pale yellow or light purple solution. The solution was extracted with ethyl acetate, and the combined organic extracts were washed with saturated NaCl solution (2×0.2 mL), dried over sodium sulphate and evaporated by a rotatory evaporator to give 3,5-Dihydroxy-4-methylbenzoic Acid (70%) as a white solid: 1H NMR (DMSO-d6) δ 6.90 (s, 2H), 1.95 (s, 3H).
Name
2,6-Dibromo-3,5-dihydroxy-4[(dimethylamino) methylene]-benzoic Acid
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.345 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
RT Borchardt, AK Sinhababu - The Journal of Organic Chemistry, 1981 - ACS Publications
In connection with our synthesis and elucidation of molecular mechanism of serotonin neurotoxins1 we needed access to 3, 5-dihydroxy-4-methylbenzoic acid (1). This benzoic acid, in …
Number of citations: 15 pubs.acs.org
TW Giessen, FI Kraas, MA Marahiel - Biochemistry, 2011 - ACS Publications
The antitumor antibiotic sibiromycin belongs to the class of pyrrolo[1,4]benzodiazepines (PBDs) that are produced by a variety of actinomycetes. PBDs are sequence-specific DNA-…
Number of citations: 38 pubs.acs.org
DR Briggs, WB Whalley - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
1382 JCS Perkin I Page 1 1382 JCS Perkin I The Chemistry of Fungi. Part LXX1.l Synthesis of 3,5-Dihydroxy4-methylbenzoic Acid By David R. Briggs and W. Basil Whalley,' The …
Number of citations: 2 pubs.rsc.org
TH Do, TH Duong, HT Nguyen, TH Nguyen, J Sichaem… - Molecules, 2022 - mdpi.com
Lichen-derived monoaromatic compounds are bioactive compounds, associated with various pharmacological properties: antioxidant, antifungal, antiviral, cytotoxicity, and enzyme …
Number of citations: 9 www.mdpi.com
DR Briggs, W WB - 1976 - pascal-francis.inist.fr
THE CHEMISTRY OF FUNGI. LXXI. SYNTHESIS OF 3,5 DIHYDROXY-4-METHYLBENZOIC ACID. CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases …
Number of citations: 2 pascal-francis.inist.fr
Y Kimura, T Yoshinari, H Koshino… - Bioscience …, 2007 - academic.oup.com
Rubralactone (1), rubralides A, B and C (2–4), rubramin (5), and 2-formyl-3,5-dihydroxy-4-methylbenzoic acid (6), were isolated from Penicillium rubrum, and their structures established …
Number of citations: 38 academic.oup.com
B Proksa, D Uhrín, J Fuska… - Collection of …, 1992 - cccc.uochb.cas.cz
Three new metabolites - (-)-mitorubrinol, 2-formyl-3,5-dihydroxy-4-methylbenzoic and 2-formyl-3,5-dihydroxy-4-hydroxymethylbenzoic acids - were isolated from the culture medium of …
Number of citations: 15 cccc.uochb.cas.cz
JF Bunnett, P Singh - The Journal of Organic Chemistry, 1981 - ACS Publications
equivalents such as CH2OH, CH2C1, or CH2NMe2 on C-4 of 3, which would allow simultaneous generation of the methyl function and removal of bromines by, for example, catalytic …
Number of citations: 29 pubs.acs.org
K Kino, Y Hirokawa, R Gawasawa, R Murase… - Journal of …, 2020 - Elsevier
Toward a sustainable synthesis of value-added chemicals, the method of CO 2 utilization attracts great interest in chemical process engineering. Biotechnological CO 2 fixation is a …
Number of citations: 2 www.sciencedirect.com
GJ Kapadia, TB Zalucky - Journal of Chromatography A, 1964 - Elsevier
In our previous communicationl we reported color reactions of 4-alkylresorcinols and some naturally occurring phenols with modified Ehrlich reagent. Study of the former compounds …
Number of citations: 4 www.sciencedirect.com

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